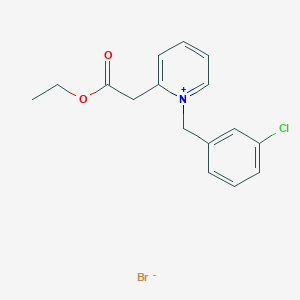
1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide (CBEPB) is a small molecule that belongs to the family of pyridinium salts. It is an organic compound that is used in scientific research for its ability to act as a proton donor and acceptor. CBEPB has been studied extensively in the past decade due to its potential applications in the fields of biochemistry and physiology.
作用机制
The mechanism of action of 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide is based on its ability to act as a proton donor and acceptor. It can donate protons to acceptor molecules, such as proteins, and accept protons from donor molecules, such as DNA. This allows 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide to modulate the pH of its environment and thus affect the activity of enzymes and other biological macromolecules.
Biochemical and Physiological Effects
1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases, phosphatases, and kinases. It has also been shown to have an effect on the folding of proteins and the hybridization of DNA and RNA molecules. Additionally, 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide has been shown to modulate the activity of ion channels and to affect the activity of neurotransmitters.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide in laboratory experiments is its ability to modulate the pH of its environment. This allows researchers to study the activity of enzymes and other biological macromolecules in a controlled environment. Additionally, 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide is relatively inexpensive and easy to synthesize. The main limitation of using 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide in laboratory experiments is its relatively low solubility in aqueous solutions.
未来方向
The potential applications of 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide are vast and there are numerous potential directions for future research. Some potential future directions include the study of its effects on cancer cells, its use in drug delivery systems, its use in nanotechnology, and its use in biosensors. Additionally, further research could be done on the mechanism of action of 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide and its effects on other biological macromolecules.
合成方法
1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide can be synthesized by combining 3-chlorobenzyl bromide with 2-ethoxy-2-oxoethyl pyridinium bromide in a reaction known as a nucleophilic substitution reaction. The reaction is catalyzed by a base such as triethylamine and is carried out in an aqueous solution. The reaction yields 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide with a purity of 95-98%.
科学研究应用
1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide has a wide range of applications in scientific research. It has been used in the study of enzyme kinetics, protein folding, and DNA/RNA hybridization. It has also been used as a model system for studying the effects of pH on biochemical reactions. 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide has also been used in the study of the structure and function of proteins, DNA, and other biological macromolecules.
属性
IUPAC Name |
ethyl 2-[1-[(3-chlorophenyl)methyl]pyridin-1-ium-2-yl]acetate;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClNO2.BrH/c1-2-20-16(19)11-15-8-3-4-9-18(15)12-13-6-5-7-14(17)10-13;/h3-10H,2,11-12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVBMGGKTWJPSE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=[N+]1CC2=CC(=CC=C2)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2850537.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2850539.png)
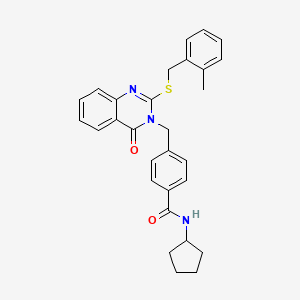
![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2850542.png)
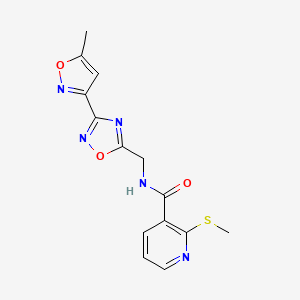
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2850548.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2850550.png)
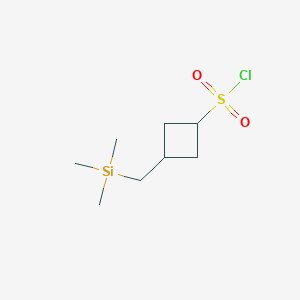
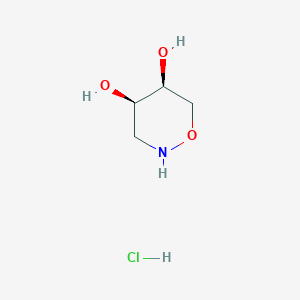
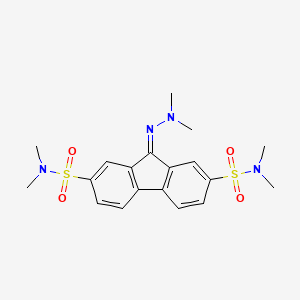
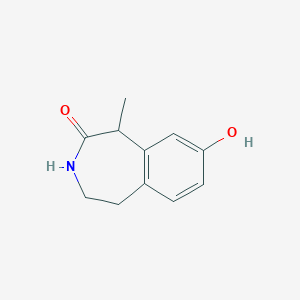
![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2850559.png)